molecular formula C10H8ClNO B1628212 6-Chloro-4-hydroxy-8-methylquinoline CAS No. 203626-38-4

6-Chloro-4-hydroxy-8-methylquinoline

Cat. No. B1628212
CAS RN: 203626-38-4
M. Wt: 193.63 g/mol
InChI Key: JXKDLLRAADOUNF-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-8-methylquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-hydroxy-8-methylquinoline can be represented by the SMILES string Cc1cc(Cl)cc2c(O)ccnc12 . The InChI key for this compound is JXKDLLRAADOUNF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-4-hydroxy-8-methylquinoline is a solid substance . Its molecular weight is 193.63 .

Scientific Research Applications

Corrosion Inhibition

One significant application of 8-hydroxyquinoline derivatives is in corrosion inhibition. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, which demonstrated high efficiency as corrosion inhibitors for mild steel in hydrochloric acid environments. Their study highlighted the compounds' ability to form protective layers on metal surfaces, thus preventing corrosion with an efficiency of up to 96% at optimal concentrations (Rbaa et al., 2019).

Antimicrobial and Antifungal Activities

The antimicrobial potential of 8-hydroxyquinoline derivatives was explored in several studies. Patel and Patel (2017) synthesized a novel ligand and its metal complexes, showing significant in vitro antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017). Another study by Kim et al. (2014) focused on the antimicrobial activities of 4-methylquinoline analogues against foodborne bacteria, emphasizing the potential for developing eco-friendly food supplemental agents (Kim et al., 2014).

Metal Complex Formation and Therapeutic Applications

The ability of 8-hydroxyquinoline derivatives to form complexes with metals has been utilized in therapeutic applications. For example, complexes of 8-hydroxyquinoline with divalent transition metals have been studied for their potential in treating Alzheimer's disease due to their metal chelation properties (Kenche et al., 2013). Furthermore, the therapeutic potential of these compounds extends to anticancer activities, as demonstrated by Sirisoma et al. (2009), who identified potent apoptosis inducers in their structure-activity relationship studies on 4-anilinoquinazolines (Sirisoma et al., 2009).

Chemosensor Applications

Additionally, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for cadmium, indicating its utility in environmental monitoring and food safety applications (Prodi et al., 2001).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements for this compound are H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 .

properties

IUPAC Name

6-chloro-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDLLRAADOUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576696
Record name 6-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-8-methylquinoline

CAS RN

203626-38-4
Record name 6-Chloro-8-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-38-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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